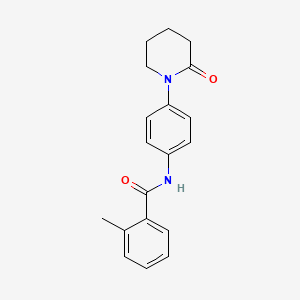
2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to a novel bicyclic tetrahydropyrazolopyridinone scaffold has been reported to retain potent binding activity .Scientific Research Applications
Anticancer Activity
Research indicates that derivatives structurally related to 2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide have shown promising anticancer activities. For instance, compounds synthesized from similar molecular backbones have been evaluated against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives exhibited moderate to excellent anticancer activity, surpassing the reference drug etoposide in certain cases. This highlights the potential of these compounds in cancer therapy research (Ravinaik et al., 2021).
Anti-proliferative Agents
Another study focused on the synthesis and evaluation of novel quinuclidinone derivatives, which share a similar design approach to the compound of interest, as potential anti-cancer agents. These compounds have shown significant anti-proliferative activities against specific cancer cell lines, supporting their further development as cancer treatments (Soni et al., 2015).
Anti-acetylcholinesterase Activity
The research also extends into neurological applications, where certain piperidine derivatives have demonstrated potent anti-acetylcholinesterase activities. These findings suggest potential uses in treating neurodegenerative diseases, such as Alzheimer's disease, by enhancing cholinergic transmission (Sugimoto et al., 1990).
Histone Deacetylase Inhibition
Compounds with structural similarities have been reported to act as histone deacetylase (HDAC) inhibitors, playing a crucial role in gene expression. This has implications for cancer therapy, as HDAC inhibitors can induce cell cycle arrest, apoptosis, and block cancer cell proliferation. Such compounds have entered clinical trials, showing promise as anticancer drugs (Zhou et al., 2008).
Antimicrobial and Antibacterial Studies
Further research into structurally related compounds has demonstrated antibacterial activity, indicating potential applications in developing new antimicrobial agents. This is particularly relevant in the fight against drug-resistant bacterial infections, showcasing the broader pharmacological potential of compounds within this chemical family (Adam et al., 2016).
properties
IUPAC Name |
2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-6-2-3-7-17(14)19(23)20-15-9-11-16(12-10-15)21-13-5-4-8-18(21)22/h2-3,6-7,9-12H,4-5,8,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMNZCJCCJYMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxaspiro[2.4]heptane-4,6-dione](/img/structure/B2859013.png)
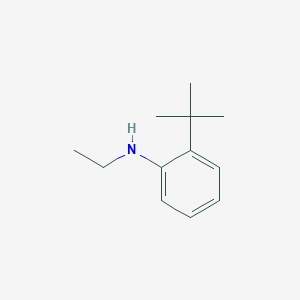
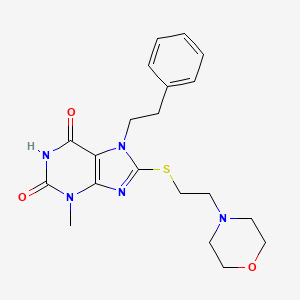

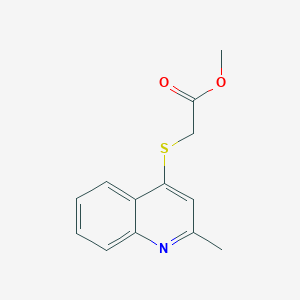
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2859021.png)
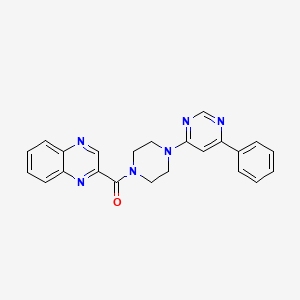
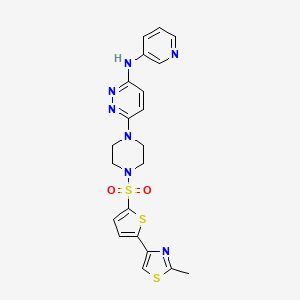
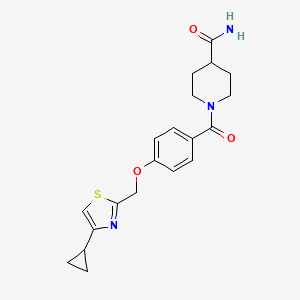
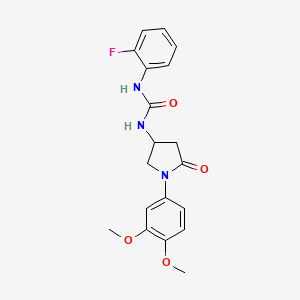
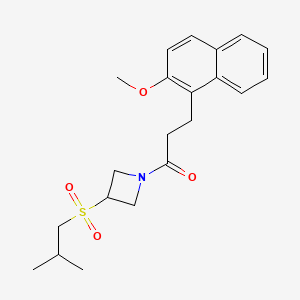
![3,5-dimethyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2859032.png)
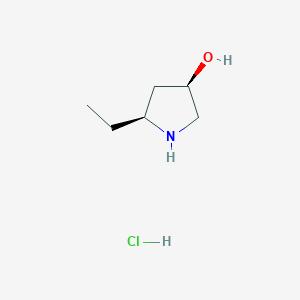
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2859034.png)